2-chloro-N-(1-cyanocyclopropyl)-5-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
2-chloro-N-(1-cyanocyclopropyl)-5-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-cyanocyclopropyl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Cyanocyclopropyl Group: The cyanocyclopropyl group can be introduced via a cyclopropanation reaction using a suitable nitrile and a cyclopropanating agent.
Chlorination: The chlorination of the thiazole ring can be achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group by reacting the chlorinated thiazole with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-cyanocyclopropyl)-5-methyl-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the cyanocyclopropyl group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Substituted thiazole derivatives.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-(1-cyanocyclopropyl)-5-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of thiazole-containing compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyanocyclopropyl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to interact with various biological macromolecules, potentially inhibiting their function. The cyanocyclopropyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-cyanocyclopropyl)-5-nitrobenzamide
- 2-chloro-N-(1-cyanocyclopropyl)-5-(3,3-dimethylbutanamido)benzamide
- 2-chloro-N-(1-cyanocyclopropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Uniqueness
2-chloro-N-(1-cyanocyclopropyl)-5-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the cyanocyclopropyl group and the thiazole ring enhances its potential as a versatile building block in medicinal chemistry and other scientific research applications.
Properties
IUPAC Name |
2-chloro-N-(1-cyanocyclopropyl)-5-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c1-5-6(12-8(10)15-5)7(14)13-9(4-11)2-3-9/h2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANQTDLKISYYBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NC2(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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